REACTION_CXSMILES
|
[CH2:1]1[C:5]2([CH2:10][CH2:9][C:8]([CH2:11][OH:12])=[CH:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1.O1CCCC1.[H][H]>[C].[Pd].CO>[CH2:1]1[C:5]2([CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C1CCCC12CC=C(CC2)CO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
palladium carbon
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring the reaction mixture at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, the reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (5 mL)
|
Type
|
ADDITION
|
Details
|
To the solution was added sodium borohydride (0.14 g)
|
Type
|
ADDITION
|
Details
|
After addition of 1N aqueous hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:4)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC12CCC(CC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.528 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |